6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline

c-Met kinase inhibitor metabolic stability triazolotriazine scaffold

6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline (CAS: 1380344-68-2) belongs to the [1,2,4]triazolo[4,3-b][1,2,4]triazine class of c-Met receptor tyrosine kinase inhibitors. This compound features a distinctive difluoro (CF2) linker bridging the quinoline and triazolotriazine moieties, a structural motif specifically designed to address the metabolic instability that plagued earlier OCH2-linked analogs within this scaffold.

Molecular Formula C20H12F2N6
Molecular Weight 374.3 g/mol
Cat. No. B15201526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline
Molecular FormulaC20H12F2N6
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=NN=C3N=C2)C(C4=CC5=C(C=C4)N=CC=C5)(F)F
InChIInChI=1S/C20H12F2N6/c21-20(22,15-8-9-16-14(11-15)7-4-10-23-16)18-25-26-19-24-12-17(27-28(18)19)13-5-2-1-3-6-13/h1-12H
InChIKeyQGSKEQKZHYYCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline: A CF2-Linked Triazolotriazine c-Met Kinase Inhibitor for Oncology Research


6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline (CAS: 1380344-68-2) belongs to the [1,2,4]triazolo[4,3-b][1,2,4]triazine class of c-Met receptor tyrosine kinase inhibitors. This compound features a distinctive difluoro (CF2) linker bridging the quinoline and triazolotriazine moieties, a structural motif specifically designed to address the metabolic instability that plagued earlier OCH2-linked analogs within this scaffold [1]. The [1,2,4]triazolo[4,3-b][1,2,4]triazine core—designated as 'core P' in the literature—is recognized for generating the highest c-Met inhibitory potency among sixteen distinct [5,6]-bicyclic nitrogen-containing cores, though it characteristically faces challenges with metabolic stability [2]. The CF2 linker therefore represents a critical structural intervention aimed at balancing potency with pharmacokinetic durability.

Why Triazolotriazine c-Met Inhibitors Are Not Interchangeable: The Critical Role of the CF2 Linker and Aryl Substitution in 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline


Although multiple c-Met inhibitors share the [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold (core P), simple substitution between analogs is precluded by the profound impact of linker chemistry and aryl group identity on both enzymatic potency and metabolic stability. The Zhan et al. (2016) study was explicitly motivated by the need to 'eliminate the OCH2-related metabolic deficiency of our previously reported triazolotriazine 2' through systematic exploration of CH2- and CF2-linked variants [1]. The 2024 comprehensive review further corroborates that core P-based inhibitors 'exhibit high inhibitory potency' yet 'often face challenges due to metabolic stability defects,' while alternative cores (K, I, E, O) offer improved stability at the expense of potency [2]. Consequently, the CF2 linker—and the specific phenyl versus 4-fluorophenyl substitution—are not interchangeable design elements but rather constitute a precisely engineered balance between biochemical potency and pharmacokinetic resilience that cannot be replicated by substituting a different triazolotriazine analog or a core-modified alternative.

Quantitative Differentiation Evidence for 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline: Comparative Data Against Analogs and Alternative c-Met Inhibitor Cores


CF2 Linker vs. OCH2 Linker: Metabolic Stability Rescue of the Triazolotriazine Scaffold

The CF2 (difluoro) linker in the target compound was specifically designed to replace the metabolically labile OCH2 (oxymethylene) linker present in earlier triazolotriazine c-Met inhibitors. The Zhan et al. (2016) study explicitly states that the research program was initiated 'to eliminate the OCH2-related metabolic deficiency of our previously reported triazolotriazine 2' [1]. This positions the CF2 linker as a deliberate structural solution to a known and well-documented scaffold limitation. While the OCH2-linked predecessor compound exhibited metabolic instability that hindered further development, the CF2-linked series—exemplified by compound 23 (the 4-fluorophenyl analog)—demonstrated sufficient pharmacokinetic properties to warrant selection as a preclinical drug candidate [1].

c-Met kinase inhibitor metabolic stability triazolotriazine scaffold CF2 linker OCH2 replacement

Core P (Triazolotriazine) vs. Alternative Bicyclic Cores: Maximal c-Met Inhibitory Potency at the Cost of Metabolic Stability

The [1,2,4]triazolo[4,3-b][1,2,4]triazine core (core P) that forms the scaffold of the target compound is explicitly characterized in the 2024 review as generating the highest c-Met inhibitory potency among sixteen distinct [5,6]-bicyclic nitrogen-containing cores. However, this potency comes with a trade-off: 'Core P generates the highest c-MET inhibitory potency but poor metabolism, while cores E, O, K, and I offer lower potency but desired metabolic stability' [1]. This positions core P-based inhibitors—particularly those with the CF2 linker modification—as uniquely suited for applications where maximal target engagement is prioritized over pharmacokinetic convenience, such as in vitro biochemical screening or short-term cellular mechanistic studies.

c-Met kinase inhibitor core P scaffold bicyclic heterocycle potency-selectivity trade-off kinase inhibitor design

4-Fluorophenyl Analog (Compound 23) Benchmark: Enzymatic and Cellular Potency Data for the Closest Structural Comparator

The closest extensively characterized analog to the target compound is 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline (compound 23 in Zhan et al. 2016), which differs only by a single fluorine atom on the para position of the phenyl ring. Compound 23 demonstrated an enzymatic IC50 of 0.24 nM against c-Met kinase and a cellular IC50 of 0.85 nM in the EBC-1 cancer cell line [1]. Critically, compound 23 achieved complete tumor regression in the EBC-1 xenograft mouse model at an oral dose of 25 mg/kg, demonstrating that the CF2-linked triazolotriazine scaffold can deliver in vivo efficacy [1]. These data provide a quantitative potency benchmark for the CF2-linked triazolotriazine class to which the target compound belongs.

c-Met inhibitor compound 23 enzymatic IC50 EBC-1 cellular assay in vivo xenograft preclinical candidate

Cyclopropyl Linker vs. CF2 Linker: Impact of Linker Geometry on c-Met Inhibitory Potency

A structurally related analog bearing a cyclopropyl linker instead of the CF2 (difluoro) linker—6-(1-{6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}cyclopropyl)quinoline (BDBM60590)—has been evaluated for c-Met kinase inhibition, yielding an IC50 of 13 nM [1]. This provides a quantitative comparator illustrating how linker geometry and electronic properties modulate potency within the phenyl-substituted triazolotriazine series. The CF2 linker in the target compound introduces distinct electronic effects (strong electron-withdrawing character of the difluoro group) and conformational preferences compared to the cyclopropyl linker, which may translate to differentiated binding affinity and selectivity profiles.

c-Met inhibitor linker SAR cyclopropyl linker CF2 linker triazolotriazine

X-Ray Crystallographic Binding Mode: Structural Basis for c-Met Kinase Domain Engagement by CF2-Linked Triazolotriazines

The co-crystal structure of c-Met kinase domain in complex with the 4-fluorophenyl CF2-linked triazolotriazine inhibitor has been determined at 1.75 Å resolution (PDB ID: 5EOB) [1]. The structure reveals the inhibitor bound in the ATP-binding pocket, with the triazolotriazine core engaging the hinge region and the CF2-linked quinoline moiety occupying the hydrophobic back pocket. This high-resolution structural data provides a rational basis for understanding how the CF2 linker geometry and the phenyl/4-fluorophenyl substituent contribute to binding affinity and kinase selectivity. The structure also illustrates the π-π stacking interactions with Tyr1230 and hydrogen bonding with Asp1222 that are characteristic of core P-based c-Met inhibitors [REFS-2, REFS-4].

c-Met crystal structure PDB 5EOB kinase inhibitor binding mode structure-based drug design triazolotriazine

Patent Coverage and Scaffold Intellectual Property Position of the Triazolotriazine c-Met Inhibitor Class

The [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold encompassing the target compound is protected under patent CN102532141A, filed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences [1]. The patent claims structurally novel [1,2,4]triazolo[4,3-b][1,2,4]triazine compounds 'as protein tyrosine kinase inhibitors, especially as c-Met inhibitors, in the preparation of medicaments for the prevention and/or treatment of diseases associated with c-Met abnormality' [1]. This patent position distinguishes the triazolotriazine scaffold from clinically advanced c-Met inhibitors based on alternative cores (e.g., savolitinib—core K; capmatinib—core O; bozitinib—core I), each of which occupies distinct intellectual property space [2].

c-Met inhibitor patent triazolotriazine scaffold CN102532141A intellectual property kinase inhibitor

Optimal Application Scenarios for 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline Based on Quantitative Differentiation Evidence


High-Potency c-Met Biochemical Screening and Enzymatic Mechanism Studies

The triazolotriazine core (core P) is explicitly documented as generating the highest c-Met inhibitory potency among sixteen [5,6]-bicyclic cores [2], with the CF2-linked analog compound 23 achieving 0.24 nM enzymatic IC50 [1]. This makes the target compound particularly suitable for biochemical screening campaigns requiring maximal target engagement sensitivity, enzymatic mechanism-of-action studies, and HTRF-based c-Met activity assays where metabolic stability is not a confounding factor. The high-resolution co-crystal structure (PDB 5EOB, 1.75 Å) [3] further supports its use in structure-activity relationship studies and computational docking validation.

Pharmacokinetic and Metabolic Stability Comparison Studies Across c-Met Inhibitor Cores

As the 2024 review notes, core P 'exhibit[s] high inhibitory potency' but 'face[s] challenges due to metabolic stability defects,' while cores K and I 'offer lower potency but improved metabolic stability' [2]. The target compound—with its CF2 linker specifically engineered to address the OCH2-related metabolic deficiency [1]—serves as an ideal probe for head-to-head pharmacokinetic comparison studies against clinically approved core K (savolitinib) or core I (bozitinib) inhibitors to quantify the precise trade-off between potency and metabolic durability across c-Met inhibitor chemotypes.

c-Met-Driven Cancer Cell Line Profiling and In Vitro Resistance Mechanism Investigation

Compound 23, the 4-fluorophenyl analog of the target compound, demonstrated 0.85 nM cellular IC50 in the EBC-1 human lung cancer cell line harboring MET amplification [1]. The target compound is thus appropriate for anti-proliferative profiling across panels of MET-amplified or MET-overexpressing cancer cell lines (e.g., EBC-1, MKN45, Hs746T), as well as for investigating resistance mechanisms to c-Met inhibition where potent target engagement is required to distinguish on-target effects from adaptive resistance pathways.

Structure-Based Drug Design Utilizing the 5EOB Co-Crystal Structure for Selectivity Optimization

The PDB 5EOB structure at 1.75 Å resolution [3] provides an experimentally validated binding model of a CF2-linked triazolotriazine inhibitor in the c-Met ATP-binding pocket, revealing key interactions including π-π stacking with Tyr1230 and hydrogen bonding with the hinge region [2]. Researchers engaged in structure-based optimization of kinase selectivity can use this structural template to design focused libraries around the phenyl substitution position (exploiting the difference between phenyl and 4-fluorophenyl) or the quinoline moiety to modulate selectivity against off-target kinases while retaining sub-nanomolar c-Met potency [1].

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